7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by the presence of a methoxy group and a tetrahydro-epiminomethano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the tetrahydro-epiminomethano bridge through cyclization reactions, often facilitated by catalysts and specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one involves its interaction with specific molecular targets. The methoxy group and the tetrahydro-epiminomethano bridge play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their functions and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: This compound shares a similar naphthalene core but differs in the position of the methoxy group and the absence of the tetrahydro-epiminomethano bridge.
Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-: Another similar compound with a methoxy group but lacking the epiminomethano bridge.
6-methoxy-1,2,3,4-tetrahydro-isoquinoline: This compound has a similar tetrahydro structure but differs in the overall framework and functional groups.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalen-9-one is unique due to its specific structural features, including the methoxy group and the tetrahydro-epiminomethano bridge
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-methoxy-9-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-10-one |
InChI |
InChI=1S/C12H13NO2/c1-15-7-2-3-8-9-4-5-11(10(8)6-7)13-12(9)14/h2-3,6,9,11H,4-5H2,1H3,(H,13,14) |
InChI Key |
RUJPOCCZXIFCGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CCC2NC3=O |
Origin of Product |
United States |
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